1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide
Overview
Description
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 6-benzyloxyindole with an appropriate acylating agent to introduce the acetyl group. This intermediate is then reacted with piperidine-4-carboxamide under suitable conditions to yield the final product .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing their activity. The piperidine ring and carboxamide group further modulate these interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide include other indole derivatives and piperidine-containing molecules. For example:
6-benzyloxyindole: Shares the indole moiety but lacks the piperidine and carboxamide groups.
Piperidine-4-carboxamide: Contains the piperidine and carboxamide groups but lacks the indole moiety.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c24-23(28)19-9-11-25(12-10-19)22(27)15-26-13-8-18-6-7-20(14-21(18)26)29-16-17-4-2-1-3-5-17/h1-8,13-14,19H,9-12,15-16H2,(H2,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAQGZGVEUSERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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